

Epoxyazadiradione: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Epoxyazadiradione	
Cat. No.:	B231258	Get Quote

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Introduction

Epoxyazadiradione is a naturally occurring limonoid, a type of triterpenoid, isolated from the fruits and seeds of the neem tree (Azadirachta indica)[1][2][3][4]. As a member of the Meliaceae family, the neem tree is a source of numerous bioactive compounds with a long history of use in traditional medicine[4][5]. **Epoxyazadiradione**, in particular, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties[6][7][8]. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **epoxyazadiradione**, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Structure

Epoxyazadiradione is chemically identified as a limonoid that is azadiradione with an epoxy group across the 14th and 15th carbon positions[9].

CAS Number: 18385-59-6[1][2][3][9]

Molecular Formula: C₂₈H₃₄O₆[9]



IUPAC Name: [(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0², ⁴.0², ⁷.0¹¹, ¹⁶]octadec-12-en-18-yl] acetate[9]

Synonyms: Nimbinin[4][9]

A related compound, 14,15-**Epoxyazadiradione**, is also mentioned in the literature with the CAS number 58525-91-0[4]. It is crucial for researchers to note the specific CAS number when sourcing this compound for experimental purposes.

Biological Activity and Quantitative Data

Epoxyazadiradione exhibits a range of biological activities, with notable effects on inflammatory pathways, cancer cell proliferation, and malarial parasites. The following table summarizes key quantitative data from various studies.



Biological Target/Activity	Cell Line <i>l</i> Organism	Measurement	Value	Reference
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity	Human (huMIF)	Ki	2.11-5.23 μΜ	[1][2][3]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity	Plasmodium falciparum (PfMIF)	Ki	2.11-5.23 μΜ	[1][2][3]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity	Plasmodium yoelii (PyMIF)	Ki	2.11-5.23 μΜ	[1][2][3]
Anti-plasmodial Activity	P. falciparum (CQ-sensitive)	IC50	2.8 ± 0.29 μM (for derivative 3c)	[8]
Anti-plasmodial Activity	P. falciparum (CQ-sensitive)	IC50	1.5 ± 0.01 μM (for derivative 3g)	[8]
Anti-plasmodial Activity	P. falciparum (CQ-resistant)	IC50	$1.3 \pm 1.08 \mu M$ (for derivative 3c)	[8]
Anti-plasmodial Activity	P. falciparum (CQ-resistant)	IC50	1.2 ± 0.14 μM (for derivative 3g)	[8]
Anticancer Activity (Cervical Cancer)	HeLa	Gl50	12.5 μΜ	[10]



Mechanism of Action: Signaling Pathways

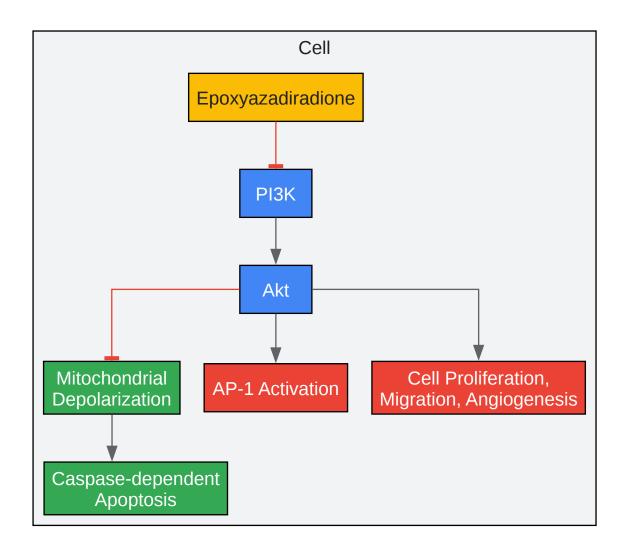
A significant body of research points to the modulation of key signaling pathways as the primary mechanism behind the biological effects of **epoxyazadiradione**.

PI3K/Akt Signaling Pathway

In breast cancer models, **epoxyazadiradione** has been shown to suppress tumor growth by targeting the PI3K/Akt pathway[6][11]. This inhibition leads to mitochondrial depolarization and subsequent caspase-dependent apoptosis[6][11]. The attenuation of the PI3K/Akt pathway also results in the inhibition of c-Jun and c-Fos expression and AP-1 DNA binding[6]. This mechanism is significant as the PI3K/Akt pathway is frequently dysregulated in various cancers, making it a prime target for drug development[6].

Below is a diagram illustrating the inhibitory effect of **Epoxyazadiradione** on the PI3K/Akt signaling pathway.





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